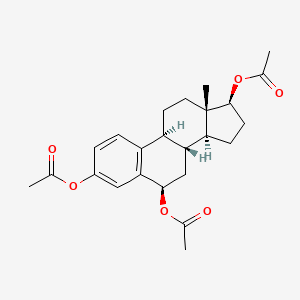

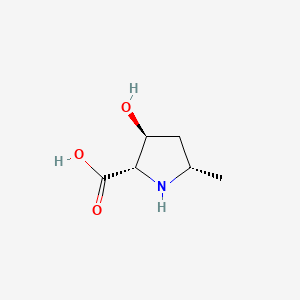

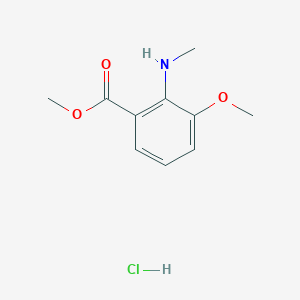

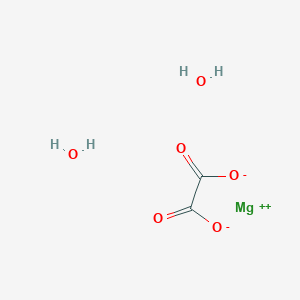

Methyl 3-methoxy-2-(methylamino)benzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

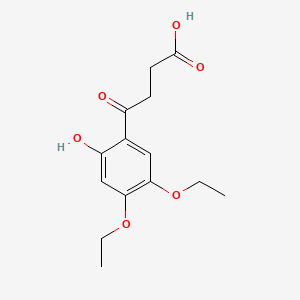

The synthesis of Methyl 3-methoxy-2-(methylamino)benzoate hydrochloride and similar compounds involves multi-step chemical reactions. For instance, methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives were synthesized to investigate their photophysical properties, demonstrating the versatility of benzoate esters in chemical synthesis (Kim et al., 2021).

Molecular Structure Analysis

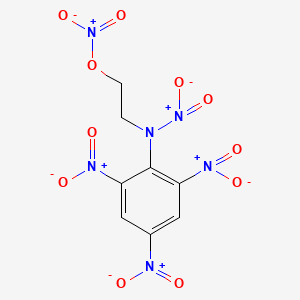

The molecular structure of benzoate derivatives has been analyzed using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. A study on a novel benzamide showed the crystal structure and calculated lattice constants, providing insight into the geometrical parameters and electronic properties of such compounds (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving methyl 3-methoxy-2-(methylamino)benzoate hydrochloride derivatives highlight their reactivity and potential applications. For example, the synthesis and investigation of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate underline the impact of substituents on luminescence properties, showcasing the chemical versatility of these compounds (Kim et al., 2021).

Physical Properties Analysis

The physical properties of benzoate derivatives are crucial for their application in various fields. Studies have not only focused on the synthesis but also on understanding the solubility, melting points, and other physical characteristics essential for their practical use.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interactions with other chemical entities, have been extensively studied. For instance, the ability of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives to undergo photophysical reactions highlights their potential in materials science and engineering (Kim et al., 2021).

Wissenschaftliche Forschungsanwendungen

Catalytic Reduction Studies

Catalytic Behavior on Yttrium Oxide : The reduction of methyl benzoate and benzoic acid on a Y₂O₃ catalyst under hydrogen was examined. This study highlighted the catalytic reduction processes, where benzoic acid and benzoate esters are reduced to benzaldehyde via surface benzoate, and the role of surface methoxide in the reduction of methyl benzoate was observed. The hydrogen transfer from the gas phase to the final product involves surface hydroxyl groups (King & Strojny, 1982).

Chemical Synthesis and Reactions

Synthesis and Reaction with Diazomethane : The methylation of chlorimuron-ethyl with diazomethane produced various derivatives, including the ethyl-2 derivative, a key focus of the study, demonstrating the compound's role in chemical synthesis and reactions (Choudhury & Dureja, 1996).

Synthesis of Labeled Compounds for Biochemical Studies : A potent neuroleptic agent was synthesized and labeled for metabolic and pharmacokinetic studies, showcasing the application in labeling compounds for biomedical research (Tamazawa & Arima, 1984).

Environmental Chemistry

Photolysis on Different Surfaces : The photolysis of tribenuron-methyl, a compound related to the chemical class of interest, on glass, soil, and plant surfaces was studied. This research provided insights into the environmental fate and degradation pathways of such compounds (Bhattacharjeel & Dureja, 2002).

Materials Science

Hyperbranched Aromatic Polyamide Synthesis : The thermal polymerization of related benzoic acid derivatives was explored, leading to the creation of hyperbranched aromatic polyamides. This application underscores the compound's utility in the development of novel polymeric materials (Yang, Jikei, & Kakimoto, 1999).

Eigenschaften

IUPAC Name |

methyl 3-methoxy-2-(methylamino)benzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2;/h4-6,11H,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHJWSWOEPWMGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1OC)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967429 |

Source

|

| Record name | Methyl 3-methoxy-2-(methylamino)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methoxy-2-(methylamino)benzoate hydrochloride | |

CAS RN |

5296-80-0 |

Source

|

| Record name | Methyl 3-methoxy-2-(methylamino)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAMASCENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8704486G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

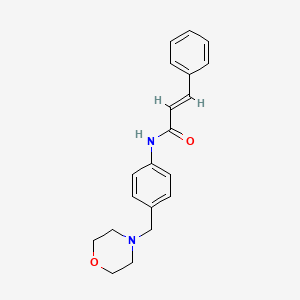

![10-ethyl-5,6,7,8-tetrahydrospiro[4a,8-(methanoiminomethano)quinazoline-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1208549.png)

![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/structure/B1208556.png)

![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B1208558.png)